molecular formula C18H20N4O3 B2513364 5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-68-3

5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2513364
CAS RN: 941954-68-3
M. Wt: 340.383
InChI Key: NOFIRNWZCLBOEP-UHFFFAOYSA-N
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Description

The compound “5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyridopyrimidines . Pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine and have a broad spectrum of biological activity. They exhibit antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistamine properties .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of the compound can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .

Scientific Research Applications

Conclusion

F2455-0081, with its intriguing bicyclic structure, holds promise across diverse scientific domains. Researchers continue to explore its potential, aiming to unlock novel therapeutic agents and innovative materials. 🌟

For more in-depth information, you can refer to the original research articles:

  • Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9, 30835
  • Transformation of pyrimidine 2a. (2021). Russian Journal of Organic Chemistry, 57(9), 1468–1470

Future Directions

The broad spectrum of biological activity associated with pyridopyrimidines suggests a great practical potential in the search for new biologically active compounds . Future research could focus on the synthesis of novel pyridopyrimidine analogs and evaluation of their biological activities.

properties

IUPAC Name

5-[(2-methoxyphenyl)methylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11-9-20-16-14(17(23)22(3)18(24)21(16)2)15(11)19-10-12-7-5-6-8-13(12)25-4/h5-9H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFIRNWZCLBOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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